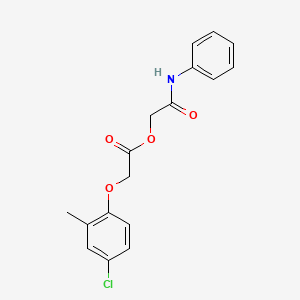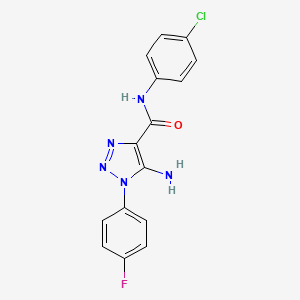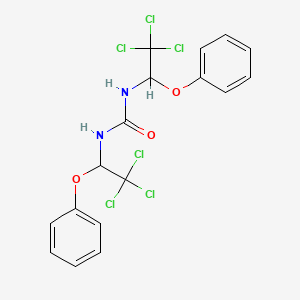
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a member of the oxoacid esters and is commonly referred to as ACE. The compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to have herbicidal properties, making it a potential candidate for use in agriculture.
Wirkmechanismus
The mechanism of action of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the inhibition of certain enzymes in bacterial and fungal cells. This inhibition leads to the disruption of cellular metabolism, ultimately resulting in cell death. The exact mechanism of action is still being studied and further research is needed to fully understand the compound's effects.
Biochemical and Physiological Effects
Studies have shown that 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate can cause changes in biochemical and physiological processes. It has been found to affect lipid metabolism, protein synthesis, and DNA replication. It has also been found to have toxic effects on certain organs, including the liver and kidneys. Further research is needed to fully understand the compound's effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate in laboratory experiments is its well-established synthesis method. Another advantage is its potential applications in various fields, including medicine and agriculture. However, one limitation is the compound's potential toxicity, which must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate. One direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Another direction is the development of new herbicides based on the compound's herbicidal properties. Further research is also needed to fully understand the compound's effects on the human body and to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its well-established synthesis method and potential applications make it a valuable compound for scientific research. However, its potential toxicity must be carefully considered when conducting experiments. Further research is needed to fully understand the compound's effects and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with aniline to produce the final compound. The synthesis method has been well-established and is widely used in laboratories.
Eigenschaften
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKSQGMCFSLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)

![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)